molecular formula C14H17NO2 B11876056 1H-Indole-3-carboxylic acid, 1-methylbutyl ester CAS No. 61698-97-3

1H-Indole-3-carboxylic acid, 1-methylbutyl ester

Cat. No.: B11876056
CAS No.: 61698-97-3
M. Wt: 231.29 g/mol
InChI Key: IBHVDUBDOIONPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentan-2-yl 1H-indole-3-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Chemical Reactions Analysis

Types of Reactions: Pentan-2-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentan-2-yl 1H-indole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various biologically active molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of pentan-2-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pentan-2-yl 1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

61698-97-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

pentan-2-yl 1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-3-6-10(2)17-14(16)12-9-15-13-8-5-4-7-11(12)13/h4-5,7-10,15H,3,6H2,1-2H3

InChI Key

IBHVDUBDOIONPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.